4-chloro-N-(4-fluorobenzyl)-3-nitrobenzamide
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Overview
Description
The compound “4-chloro-N-(4-fluorobenzyl)-3-nitrobenzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . This particular compound has additional functional groups: a chloro group at the 4th position of the benzene ring, a fluorobenzyl group attached to the nitrogen of the amide, and a nitro group at the 3rd position of the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the benzamide core, followed by the addition of the chloro, fluorobenzyl, and nitro groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide functional group, and the additional chloro, fluorobenzyl, and nitro groups. The presence of these groups would likely have significant effects on the compound’s physical and chemical properties .Scientific Research Applications
Antiviral Research
4-chloro-N-(4-fluorobenzyl)-3-nitrobenzamide: may serve as a scaffold for developing new antiviral agents. Indole derivatives, which share structural similarities, have been reported to exhibit inhibitory activity against influenza A and other viruses . By modifying the functional groups, researchers can potentially enhance the compound’s antiviral properties.
Pharmacological Studies
In pharmacology, this compound could be used as a precursor for the synthesis of various pharmacophores. Its molecular structure allows for high-affinity binding to multiple receptors, which is crucial for the development of new therapeutic drugs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c15-12-6-3-10(7-13(12)18(20)21)14(19)17-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONHLBKNAREWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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